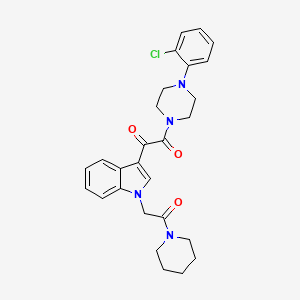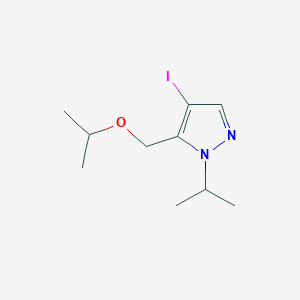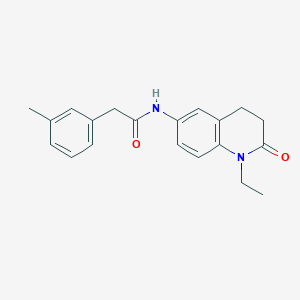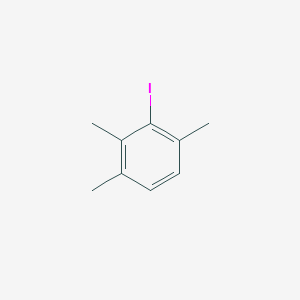
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-7-methoxybenzofuran-2-carboxamide, also known as HOCPCA, is a synthetic compound that belongs to the benzofuran class of compounds. It has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Benzofuran Derivatives : One study discusses the synthesis of novel benzofuran derivatives, evaluating their potential as antimicrobial agents. The compounds were synthesized via specific reactions and their structures confirmed by spectroscopic techniques, highlighting the methodological advancements in creating benzofuran-based compounds with potential biological applications (Ukhov et al., 2021).
Biological Activities
Cytotoxicity Evaluation : Another study focused on synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and assessing their cytotoxicity against Ehrlich Ascites Carcinoma cells, demonstrating the potential therapeutic applications of these synthesized compounds (Hassan et al., 2014).
Anticholinesterase Activity : Research into the molecular skeletons of furobenzofuran and methanobenzodioxepine has led to the development of novel carbamates tested for anticholinesterase action, with some compounds showing potent inhibition of acetyl- or butyrylcholinesterase, indicative of their potential in treating diseases related to cholinesterase activity (Luo et al., 2005).
properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-21-13-4-2-3-9-6-14(22-15(9)13)16(20)17-11-5-10(8-18)12(19)7-11/h2-4,6,10-12,18-19H,5,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQIRCADHHDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2638090.png)
![N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2638092.png)


![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)

